molecular formula C21H19ClFN5O B356396 2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 585552-38-1

2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B356396
CAS No.: 585552-38-1
M. Wt: 411.9g/mol
InChI Key: HTKFKLDWTQOUMD-UHFFFAOYSA-N
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Description

2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused bicyclic structure, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino, sec-butyl, chloro, and fluorophenyl groups. Common reagents used in these reactions include amines, halogenating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: This compound shares a similar amino and carboxamide functional group but has a different core structure.

    N-(2-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: This compound has a similar pyrrolo[2,3-b]quinoxaline core but lacks the sec-butyl and halogen substituents.

Uniqueness

2-amino-N-(butan-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

585552-38-1

Molecular Formula

C21H19ClFN5O

Molecular Weight

411.9g/mol

IUPAC Name

2-amino-N-butan-2-yl-1-(3-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C21H19ClFN5O/c1-3-11(2)25-21(29)17-18-20(27-16-7-5-4-6-15(16)26-18)28(19(17)24)12-8-9-14(23)13(22)10-12/h4-11H,3,24H2,1-2H3,(H,25,29)

InChI Key

HTKFKLDWTQOUMD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)Cl)N

Canonical SMILES

CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)Cl)N

Origin of Product

United States

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